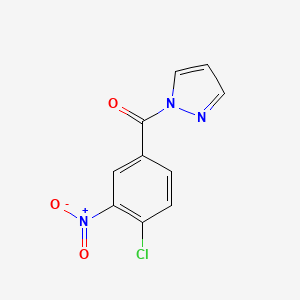

1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole

Description

Properties

IUPAC Name |

(4-chloro-3-nitrophenyl)-pyrazol-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O3/c11-8-3-2-7(6-9(8)14(16)17)10(15)13-5-1-4-12-13/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUIFKSQHOIKQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole typically involves the acylation of pyrazole with 4-chloro-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, to form corresponding derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed

Substitution Reactions: Derivatives with various functional groups replacing the chlorine atom.

Reduction Reactions: Amino derivatives of the original compound.

Oxidation Reactions: Oxidized products, although specific examples are less documented.

Scientific Research Applications

1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an acylating agent, reacting with nucleophiles to form amides, esters, and other derivatives. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their substituent patterns are compared below:

*EWG: Electron-withdrawing group

Substituent Effects on Reactivity and Acidity

- Electron-Withdrawing Groups (EWGs): The nitro and chloro groups in this compound increase the acidity of the pyrazole ring’s C5 position compared to unsubstituted analogs. Computational studies show EWGs like NO₂ lower pKa values, favoring deprotonation and subsequent reactions (e.g., iodination) .

- Bond Length Variations: In pyrazolone analogs, the C=O bond length shortens (1.228–1.313 Å) with EWGs, enhancing electrophilicity and reactivity .

Spectral Data Comparison

- IR Spectroscopy: Nitro groups (Ar-NO₂) exhibit strong absorption at ~1348–1529 cm⁻¹ . C=O stretching in benzoyl derivatives appears at ~1633 cm⁻¹, slightly shifted by substituents .

- NMR Spectroscopy:

Q & A

Q. Q1. What are the critical steps and reaction conditions for synthesizing 1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole?

The synthesis typically involves:

Acylation of the pyrazole core : Reacting 1H-pyrazole with 4-chloro-3-nitrobenzoyl chloride under basic conditions (e.g., using K₂CO₃ as a catalyst in acetonitrile) to form the benzoyl-substituted pyrazole .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product.

Crystallization : Slow evaporation of ethyl acetate yields single crystals for structural validation .

Q. Key parameters :

- Temperature: Reflux (~80°C) for acylation.

- Solvent polarity: Acetonitrile optimizes nucleophilic substitution.

Advanced Synthesis

Q. Q2. How do electron-withdrawing groups (e.g., nitro, chloro) influence reactivity during pyrazole acylation?

The nitro (-NO₂) and chloro (-Cl) groups at the 3- and 4-positions of the benzoyl moiety:

- Activate the carbonyl carbon via resonance and inductive effects, enhancing electrophilicity for nucleophilic attack by the pyrazole nitrogen .

- Steric effects : The nitro group’s ortho position may hinder reaction kinetics, requiring prolonged reflux (3–6 hours) for completion .

Methodological tip : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) to avoid over-reaction or decomposition.

Basic Characterization

Q. Q3. Which spectroscopic methods are essential for confirming the structure of this compound?

- ¹H/¹³C NMR : Identify proton environments (e.g., pyrazole ring protons at δ 6.5–8.5 ppm, benzoyl carbonyl at ~168 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretching (~1700 cm⁻¹) and nitro (NO₂) asymmetric stretching (~1520 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) and isotopic pattern consistent with Cl and NO₂ .

Advanced Characterization

Q. Q4. How can X-ray crystallography resolve ambiguities in NMR data for nitro-substituted benzoyl pyrazoles?

X-ray diffraction:

- Clarifies regiochemistry : Confirms the nitro group’s position (3-nitro vs. 2-nitro) via bond lengths (C-NO₂: ~1.47 Å) and dihedral angles between aromatic rings .

- Detects polymorphism : Identifies crystal packing variations that may affect solubility or bioactivity .

Example : In analogous compounds, crystallography revealed a 79.25° dihedral angle between pyrazole and benzoyl rings, impacting π-π stacking in biological targets .

Biological Evaluation (Basic)

Q. Q5. What in vitro assays are suitable for initial screening of biological activity?

- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ kinase assays to assess inhibition of tyrosine kinases (e.g., EGFR, VEGFR) .

- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Biological Evaluation (Advanced)

Q. Q6. What strategies mitigate off-target effects in kinase inhibition studies involving nitroaromatic pyrazoles?

- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target interactions .

- Molecular docking : Use AutoDock Vina to model interactions between the nitro group and ATP-binding pockets, guiding structural optimization .

- Metabolite analysis : LC-MS/MS identifies reactive metabolites (e.g., nitroso intermediates) that may cause toxicity .

Data Contradiction Analysis

Q. Q7. How to address discrepancies in reaction yields when varying solvent systems?

Case study :

- Acetonitrile : Yields ~82% due to high polarity favoring SN2 mechanisms .

- THF/water : Yields drop to ~60% due to poor solubility of the benzoyl chloride intermediate .

Q. Resolution :

- Conduct a solvent screening matrix (e.g., DMF, DMSO, acetone) with controlled temperature and humidity.

- Use HPLC purity analysis to correlate solvent choice with byproduct formation (e.g., hydrolyzed byproducts in aqueous systems) .

Substituent Effects on Bioactivity

Q. Q8. How does the chloro-nitro substitution pattern influence biological activity?

- Nitro group : Enhances electron-deficient character, improving binding to hydrophobic kinase pockets (e.g., logP increases by ~0.5 units vs. non-nitro analogs) .

- Chloro group : Contributes to halogen bonding with protein residues (e.g., backbone carbonyls in VEGFR2) .

Experimental validation : Compare IC₅₀ values of 4-chloro-3-nitro vs. 4-methyl derivatives in enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.